2-(4-chlorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
Overview
Description
2-(4-chlorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C17H14ClN3O2 and its molecular weight is 327.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.0774544 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-(4-chlorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is the ergosterol biosynthesis pathway in fungi . Ergosterol is a vital component of fungal cell membranes, and its disruption leads to cell death .
Mode of Action
This compound acts as an ergosterol biosynthesis inhibitor . It specifically inhibits the demethylation of ergosterol, a crucial step in the biosynthesis of this sterol . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .
Biochemical Pathways
The affected biochemical pathway is the ergosterol biosynthesis pathway . The inhibition of ergosterol synthesis disrupts the cell membrane’s structure and function, leading to increased membrane permeability and ultimately, cell death .
Result of Action
The result of the compound’s action is the death of the fungal cells . By inhibiting a critical step in the synthesis of ergosterol, the compound disrupts the structure and function of the fungal cell membrane, leading to cell death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors These may include the presence of other substances, pH, temperature, and the specific characteristics of the fungal species being targeted
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-19-17(23-21-11)14-4-2-3-5-15(14)20-16(22)10-12-6-8-13(18)9-7-12/h2-9H,10H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHLFCYAXWWSCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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